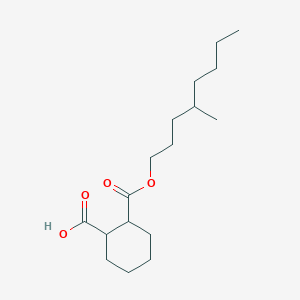

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester

Beschreibung

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester is a chemical compound with the molecular formula C₁₇H₃₀O₄ and a molecular weight of 298.42 g/mol . It is a colorless oil that is slightly soluble in chloroform and methanol . This compound is a possible metabolite of diisononyl cyclohexane-1,2-dicarboxylate (DINCH) monoester (MINCH) .

Eigenschaften

CAS-Nummer |

1889286-78-5 |

|---|---|

Molekularformel |

C17H30O4 |

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

2-(4-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H30O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

IGGVQTVKZINOGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)CCCOC(=O)C1CCCCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 4-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Formation of 1,2-cyclohexanedicarboxylic acid.

Reduction: Formation of 1,2-cyclohexanedimethanol.

Substitution: Formation of various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester has several scientific research applications, including:

Chemistry: Used as a reference standard and building block in synthetic chemistry.

Biology: Studied as a metabolite of DINCH, which is used as a plasticizer in various consumer products.

Medicine: Investigated for its potential effects on human health as a metabolite of plasticizers.

Industry: Used in the production of plasticizers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester involves its metabolism in the human body. As a metabolite of DINCH, it is formed through the hydrolysis of the ester bond. The compound can then undergo further metabolic transformations, including oxidation and conjugation reactions, to form more polar metabolites that are excreted in urine . The molecular targets and pathways involved in its metabolism include various enzymes such as esterases and oxidases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A plasticizer used as a safer alternative to phthalates.

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctan-1-ol Ester: Another possible metabolite of DINCH.

1,2-Cyclohexanedicarboxylic Acid Mono 7-Hydroxy-4-Methyloctyl Ester: A hydroxylated metabolite of DINCH.

Uniqueness

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester is unique due to its specific structure and properties as a metabolite of DINCH. Its formation and metabolism in the human body provide insights into the safety and environmental impact of DINCH as a plasticizer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.